molecular formula C22H29NO4S2 B2690824 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034569-19-0

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2690824
CAS RN: 2034569-19-0
M. Wt: 435.6
InChI Key: SCDPZLZFNSLLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a useful research compound. Its molecular formula is C22H29NO4S2 and its molecular weight is 435.6. The purity is usually 95%.
BenchChem offers high-quality N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Bioconversion

Research has shown the application of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of related compounds for structural characterization. For instance, a study demonstrated the use of Actinoplanes missouriensis to generate several metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, highlighting the importance of microbial systems in drug metabolism studies (Zmijewski et al., 2006).

Pharmacokinetics and Metabolism

Another area of application is in understanding the pharmacokinetics and metabolism of compounds in preclinical studies. For example, research on a selective androgen receptor modulator demonstrated its metabolic profile in rats, providing insights into its absorption, distribution, metabolism, and excretion (ADME) processes (Wu et al., 2006).

Quantum Chemical Studies

Quantum chemical studies of related compounds, such as bicalutamide, an anti-prostatic carcinoma drug, have been conducted to understand their molecular properties. This research involves evaluating steric energies and the most energetically favorable conformations, which are crucial for drug design and development (Otuokere & Amaku, 2015).

Synthesis and Antimicrobial Evaluation

The synthesis of novel compounds incorporating sulfonamide moieties and their evaluation as antimicrobial agents represent another significant application area. This involves creating derivatives with potential antimicrobial activity and evaluating their efficacy against various microbial strains (Darwish et al., 2014).

Dual Inhibitors of Cyclooxygenase and Lipoxygenase Pathways

Compounds such as S 19812, which act as dual inhibitors of cyclooxygenase and lipoxygenase pathways, are studied for their pharmacological properties in models of pain and inflammation. This research is crucial for the development of new therapeutic agents with improved efficacy and safety profiles (Tordjman et al., 2003).

properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4S2/c1-16(24)19-10-11-20(28-19)22(13-3-4-14-22)15-23-21(25)12-7-17-5-8-18(9-6-17)29(2,26)27/h5-6,8-11,16,24H,3-4,7,12-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDPZLZFNSLLSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.